molecular formula C21H18N2O3S B2959456 1-[(4-methoxyphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326905-01-4

1-[(4-methoxyphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

カタログ番号: B2959456
CAS番号: 1326905-01-4
分子量: 378.45
InChIキー: PIRJRPGRHBSHIN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the thieno[3,2-d]pyrimidine-2,4-dione class, characterized by a fused thiophene-pyrimidine core with dione functionalities. The structure features:

  • 1-[(4-Methoxyphenyl)methyl] substitution: A benzyl group with a methoxy moiety at the para position, enhancing lipophilicity and possibly modulating receptor interactions.
  • 3-(2-Methylphenyl) substitution: An ortho-methyl-substituted phenyl group, which may influence steric effects and binding affinity.

This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyrimidine derivatives targeting enzymes or ion channels like TRPA1 .

特性

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-(2-methylphenyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-14-5-3-4-6-17(14)23-20(24)19-18(11-12-27-19)22(21(23)25)13-15-7-9-16(26-2)10-8-15/h3-12,18-19H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKPNBKCZBYRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3C(C=CS3)N(C2=O)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-[(4-methoxyphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name: 1-[(4-methoxyphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
  • CAS Number: 1326905-01-4
  • Molecular Formula: C19H18N2O2S
  • Molecular Weight: 342.42 g/mol

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
Human colorectal carcinoma12.5
Human breast adenocarcinoma15.0
Human liver carcinoma10.0
Human lung carcinoma8.5

The compound induces apoptosis in cancer cells by activating the caspase pathway. For instance, treatment with the compound resulted in a significant increase in caspase-3 activity in HepG2 cells compared to controls.

The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival. The compound has shown inhibitory activity against:

  • Cyclin-dependent kinases (CDKs)
  • Histone deacetylases (HDACs)

These actions lead to cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, the compound exhibits antimicrobial activity against several pathogens. The minimum inhibitory concentration (MIC) values indicate effectiveness against:

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

Case Studies

A notable study investigated the compound's effects on HepG2 cells. The results showed that treatment with varying concentrations led to:

  • Increased apoptotic cell populations.
  • Upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2).

This suggests that the compound may effectively modulate apoptotic pathways in liver cancer cells.

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Scaffold Variations

The activity of thieno-pyrimidine-diones is highly sensitive to scaffold modifications:

  • Thieno[2,3-d]pyrimidine-2,4-dione (PR-3): Replacing the phenyl ring in pyrimidine with thiophene (as in PR-3) increases mean pIC50 values compared to phenyl-containing analogs, suggesting improved target engagement .
  • Thieno[3,2-d]pyrimidine-2,4-dione vs. Furo/Pyrido Analogs: Furo[2,3-d]pyrimidine-2,4-dione (PR-4): Substitution with furan reduces activity (pIC50 >8.5 μM) compared to thiophene derivatives .

Substitution Patterns

Key Findings:
  • Electron-Withdrawing Groups : Fluorine or chlorine at Position 3 (e.g., 3-fluorophenyl in ) may enhance cytotoxicity but requires validation.
  • Benzyl vs.
  • Methoxy Positioning : The para-methoxy group in the target compound may improve solubility without compromising membrane permeability.

Q & A

Q. What are the optimal synthetic routes for producing 1-[(4-methoxyphenyl)methyl]-3-(2-methylphenyl)-thieno[3,2-d]pyrimidine-2,4-dione?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions involving catalytic acids (e.g., p-toluenesulfonic acid) under reflux conditions. Key steps include: (i) Condensation of heterocyclic precursors (e.g., thiourea derivatives) with aromatic aldehydes. (ii) Cyclization under acid catalysis to form the thieno-pyrimidine core. (iii) Purification via recrystallization or column chromatography. Optimizing reaction time, temperature, and stoichiometry improves yield and purity .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign signals for aromatic protons (δ 6.5–8.5 ppm) and methoxy/methyl groups (δ 3.0–4.0 ppm).
  • Mass Spectrometry (ESI-MS or HRMS) : Confirm molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1200 cm⁻¹) stretches.
    Cross-validate data with computational predictions (e.g., DFT) for accuracy .

Q. How can researchers screen for preliminary biological activity?

  • Methodological Answer :
  • In vitro assays : Use antimicrobial (e.g., agar diffusion), antifungal (microdilution), or cytotoxicity (MTT) assays.
  • Dose-response studies : Test across concentrations (1–100 µM) to determine IC₅₀/EC₅₀ values.
  • Enzyme inhibition : Target kinases or proteases relevant to disease pathways (e.g., cancer, inflammation) .

Advanced Research Questions

Q. How can computational modeling predict drug-like properties and bioavailability?

  • Methodological Answer :
  • Physicochemical parameters : Calculate logP (lipophilicity), polar surface area (PSA), and solubility using tools like SwissADME.
  • Pharmacokinetics : Predict absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (ProTox-II).
  • Docking studies : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite.
    Validate predictions with experimental data (e.g., plasma stability assays) .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Methodological Answer :
  • Assay standardization : Control variables like solvent (DMSO concentration), cell lines, and incubation time.
  • Orthogonal validation : Confirm results using alternate methods (e.g., SPR for binding affinity vs. enzymatic assays).
  • Meta-analysis : Compare data trends across published studies to identify outliers or mechanistic nuances .

Q. How can structural modifications enhance target selectivity?

  • Methodological Answer :
  • SAR studies : Modify substituents (e.g., methoxy → halogen, methyl → ethyl) to probe steric/electronic effects.
  • Crystal structure analysis : Use X-ray data (e.g., dihedral angles, hydrogen bonding) to guide design.
  • Prodrug approaches : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .

Q. What techniques elucidate conformational dynamics in solution vs. solid state?

  • Methodological Answer :
  • X-ray crystallography : Determine solid-state conformation (e.g., envelope vs. boat structures).
  • Solution NMR : Analyze NOE correlations to assess rotational flexibility.
  • DFT calculations : Compare optimized geometries with experimental data .

Q. How to design in vivo studies for pharmacokinetic and efficacy evaluation?

  • Methodological Answer :
  • Animal models : Select species (e.g., rodents) with relevant disease phenotypes.
  • Dosing regimens : Optimize based on in vitro PK data (e.g., t₁/₂, Cmax).
  • Biomarker analysis : Monitor target engagement via ELISA or imaging (e.g., PET tracers) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。